

# A Researcher's Guide to (S)-(-)-2-Bromopropionic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-(-)-2-Bromopropionic acid	
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For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that impacts synthesis efficiency, stereochemical purity, and ultimately, the biological efficacy of the target molecule. **(S)-(-)-2-Bromopropionic acid** stands out as a valuable chiral synthon, prized for its role in creating enantiomerically pure compounds. This guide provides an objective cost-benefit analysis of using **(S)-(-)-2-Bromopropionic acid**, comparing its performance with its enantiomeric counterpart and racemic mixture, and presenting key experimental data and protocols.

# Performance and Applications of (S)-(-)-2-Bromopropionic Acid

**(S)-(-)-2-Bromopropionic acid** is a versatile intermediate primarily used in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its significance lies in its chirality, which is crucial for the safety and effectiveness of many drugs.[2] The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[3]

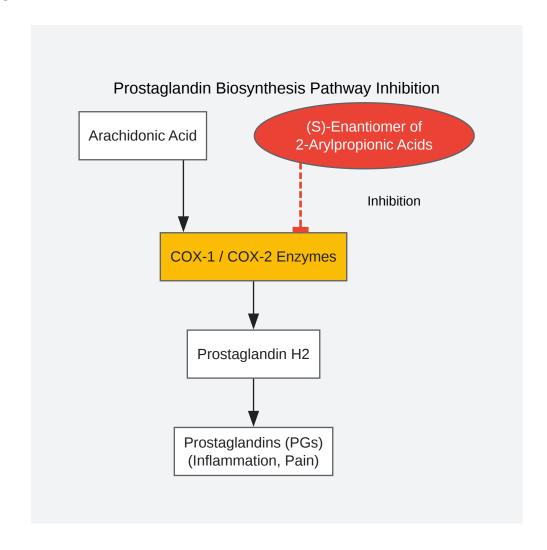
#### Key applications include:

• Pharmaceutical Synthesis: It serves as a key intermediate in producing various pharmaceuticals, especially anti-inflammatory drugs and antitumor agents.[1][4] For instance, it is an intermediate in the synthesis of structural analogs of the antimitotic tripeptides known as hemiasterlins.[4][5]



- Chiral Building Block: In organic synthesis, it allows chemists to construct complex molecules with specific three-dimensional arrangements, which is essential for targeted drug action.[2]
- Biochemical Research: The compound is used to study enzyme mechanisms and metabolic pathways.[2]

The biological activity of 2-arylpropionic acids, a class to which derivatives of 2-bromopropionic acid belong, is highly enantioselective. The (S)-enantiomer is typically the potent inhibitor of key enzymes like cyclooxygenase (COX), which is involved in inflammation, while the (R)-enantiomer shows significantly lower activity.[6] This makes the use of the pure (S)-enantiomer highly desirable to maximize therapeutic effects and minimize metabolic load from an inactive isomer.[6]



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Caption: Prostaglandin pathway and the inhibitory action of (S)-enantiomers.

## **Cost vs. Benefit: A Comparative Analysis**

The primary decision for a researcher is whether the therapeutic and experimental advantages of using the pure (S)-enantiomer justify the often higher cost compared to the racemic mixture or the (R)-enantiomer.

# Data Presentation: Cost and Physicochemical Properties

The following tables summarize the comparative cost and key properties of the different forms of 2-bromopropionic acid. Prices are approximate and can vary significantly between suppliers and by purity grade.

Table 1: Approximate Cost Comparison

Compound	CAS Number	Purity/Form	Approximate Price (USD)
(S)-(-)-2- Bromopropionic acid	32644-15-8	>98%, >85% ee	\$64 / 5g[7]
(R)-(+)-2- Bromopropionic acid	10009-70-8	≥98.0%	\$460 / 10mL (List Price: \$541)
DL-2-Bromopropionic acid	598-72-1	99%	~\$2.50 - \$3.50 / Kg (Industrial)[8]

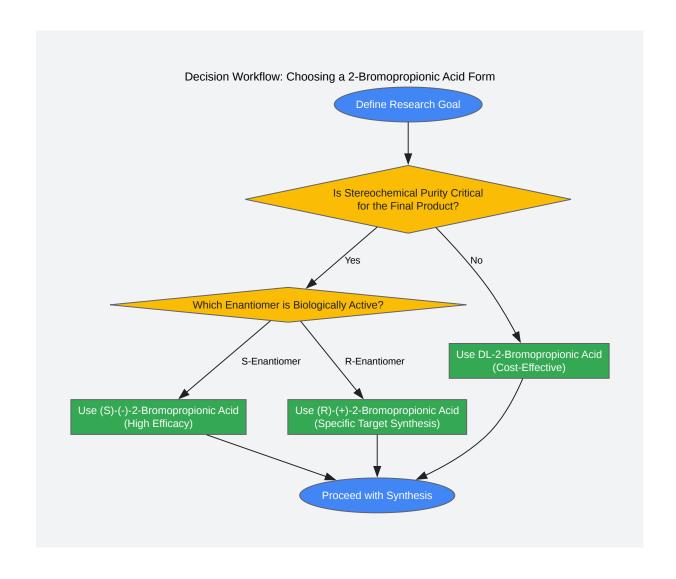
Table 2: Performance and Property Comparison



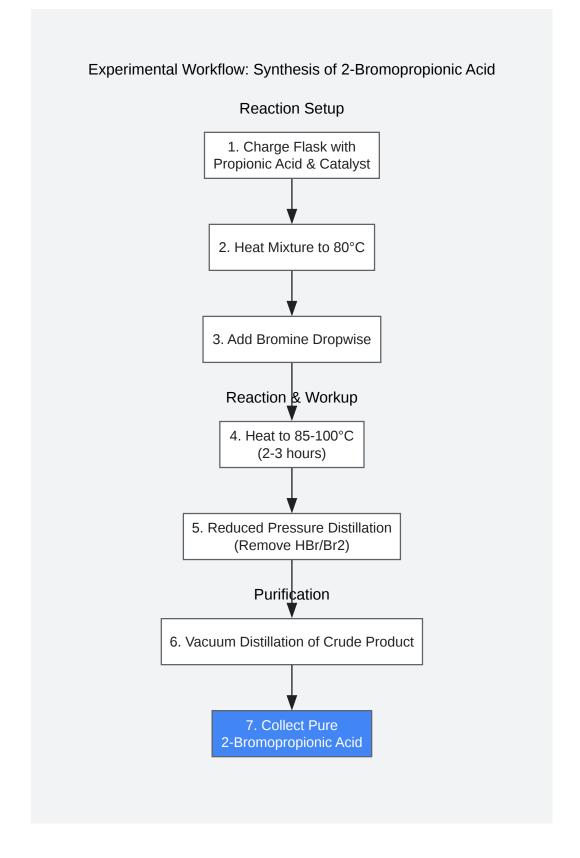
Property	(S)-(-)-2- Bromopropionic acid	(R)-(+)-2- Bromopropionic acid	DL-2- Bromopropionic acid (Racemic)
Biological Activity	High (typically the active enantiomer in drug applications)[6]	Low or negligible[6]	Mixed (50% active, 50% inactive)
Application Focus	Enantioselective synthesis, active pharmaceutical ingredients (APIs)[2]	Chiral resolution studies, synthesis of the (R)-enantiomer of target molecules	General chemical intermediate, herbicides, fungicides[9]
Specific Rotation [α]20/D	-25° to -29° (neat)[2]	+26° ±2° (neat)[10]	0°
Density (g/mL at 20°C)	~1.696 - 1.7[5]	~1.692	~1.672[11]
Boiling Point	78 °C (4 mmHg)	Not specified	170-172 °C (760 mmHg)[11]

The analysis shows a clear trade-off. The racemic mixture is significantly cheaper and suitable for applications where chirality is not a factor. However, for developing stereochemically pure drugs, the higher cost of the (S)-enantiomer is a necessary investment to ensure potency and safety.[3] The (R)-enantiomer is the most expensive, reflecting its more specialized use in research.









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